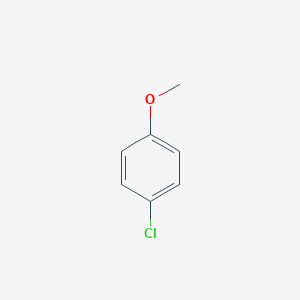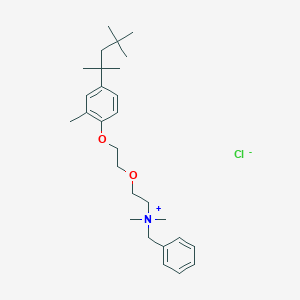
Methylbenzethonium chloride
Vue d'ensemble
Description
Methylbenzethonium chloride is a quaternary ammonium salt (C28H44ClNO2) used as a bactericide and antiseptic, especially in the treatment of diaper rash .
Synthesis Analysis
Methylbenzethonium chloride is widely used as an alkylation reagent in drug synthesis . A new HPLC-UV derivatization approach has been developed for the determination of potential genotoxic benzyl halides in drug substances .Molecular Structure Analysis
The molecular formula of Methylbenzethonium chloride is C28H44ClNO2. It has an average mass of 462.108 Da and a monoisotopic mass of 461.306061 Da .Chemical Reactions Analysis
Methylbenzethonium chloride is a quaternary ammonium compound commonly used as a preservative and disinfectant in a variety of personal care and healthcare products .Physical And Chemical Properties Analysis
Methylbenzethonium chloride is a solid substance that is soluble in water . It has a molecular weight of 462.1 g/mol .Applications De Recherche Scientifique
Stem Cell Research
Methylbenzethonium chloride has been utilized in studies to assess stem cell death-inducing small molecules . This application is crucial in understanding how certain compounds can influence stem cell survival and death, which is fundamental in regenerative medicine and cancer research .
Anti-Leishmanial Treatment
This compound has also been investigated for its anti-leishmanial activity when combined with paromomycin ointment (Leshcutan) and the immunomodulator Imiquimod. Leishmaniasis is a zoonotic infection prevalent in tropical regions, and finding effective treatments is essential for public health .
Pharmaceutical Quality Testing
Methylbenzethonium chloride is used as a USP reference standard . It’s intended for use in specified quality tests and assays as specified in the USP compendia to determine strength, quality, purity, and identity in pharmaceutical products .
Bacterial Adhesion Prevention
It demonstrates a strong affinity for acidic surfaces and effectively inhibits the attachment of bacteria to mucosal surfaces. This property is leveraged to prevent bacterial adhesion to host cells, which is a key step in preventing infections .
Safety and Hazards
Methylbenzethonium chloride can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage . It is safe at concentrations of 0.5% in cosmetics applied to the skin .
Relevant Papers
- A meta-analysis of 14 randomized controlled trials concluded that topical paromomyocin was effective only when combined with methylbenzethonium chloride for cutaneous leishmaniasis .
- A safety assessment report indicated that Methylbenzethonium chloride can be irritating to the skin at concentrations of greater than 5 percent .
Mécanisme D'action
Methylbenzethonium chloride is a quaternary ammonium compound commonly used as a preservative and disinfectant in a variety of personal care and healthcare products . This article will delve into the mechanism of action of Methylbenzethonium chloride, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Methylbenzethonium chloride’s primary targets are a broad spectrum of microorganisms, including bacteria, viruses, and fungi . It is used in various personal care and healthcare products due to its broad-spectrum antibacterial activity .
Mode of Action
Methylbenzethonium chloride interacts with its targets by disrupting their cellular processes. As a quaternary ammonium compound, it has surfactant, antiseptic, and broad-spectrum antimicrobial properties . It is highly effective against pathogens such as methicillin-resistant Staphylococcus aureus, Salmonella, Escherichia coli, Clostridium difficile, hepatitis B virus, hepatitis C virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), respiratory syncytial virus (RSV), and norovirus .
Biochemical Pathways
Its broad-spectrum antimicrobial activity suggests that it likely interferes with multiple biochemical pathways essential for the survival and replication of microorganisms .
Result of Action
The result of Methylbenzethonium chloride’s action is the inhibition of microbial growth. By disrupting the cellular processes of microorganisms, it prevents their proliferation, thereby serving as an effective preservative and disinfectant .
Action Environment
The efficacy and stability of Methylbenzethonium chloride can be influenced by various environmental factors. For instance, its antimicrobial activity may be affected by the presence of organic matter, pH, temperature, and the specific strains of microorganisms present . .
Propriétés
IUPAC Name |
benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZLBLDNRUUYQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylbenzethonium chloride | |
CAS RN |
101912-16-7, 1320-44-1, 25155-18-4 | |
| Record name | Quat 20 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbenzethonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylbenzethonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



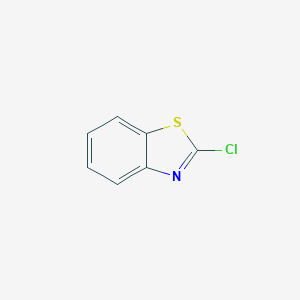

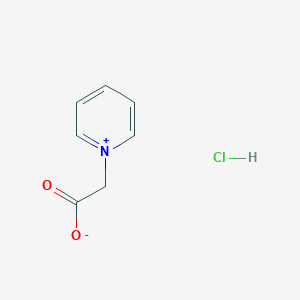
![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)
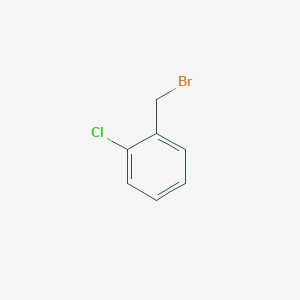




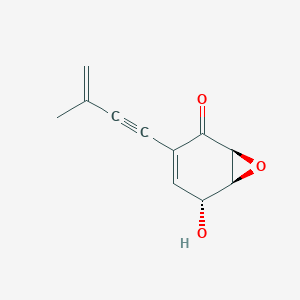
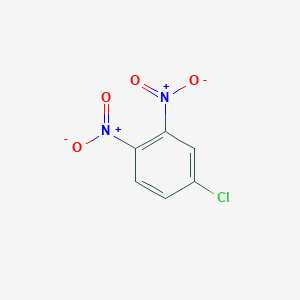
![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)
